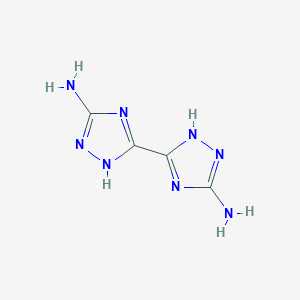

5,5'-Diamino-3,3'-bis-1,2,4-triazole

Descripción

Significance of Bis-1,2,4-triazole Systems in Heterocyclic Chemistry

The 1,2,4-triazole (B32235) ring is a five-membered heterocycle containing three nitrogen atoms, a structural motif found in a wide array of pharmacologically active compounds. frontiersin.orgnih.gov These include well-known antifungal agents like fluconazole (B54011) and itraconazole. frontiersin.orgsemanticscholar.org The arrangement of nitrogen atoms in the 1,2,4-triazole ring allows for its function as an effective isostere for amide, ester, and carboxylic acid groups, enabling it to interact with biological targets with high affinity through hydrogen bonding and dipole interactions. nih.gov

Bis-1,2,4-triazole systems, which consist of two interconnected 1,2,4-triazole rings, inherit and often amplify the properties of the single-ring unit. They are recognized for their ability to act as bridging ligands, connecting two metal centers. bohrium.com This characteristic is pivotal in the synthesis of coordination polymers and oligonuclear transition metal compounds with unique magnetic and luminescent properties. semanticscholar.orgbohrium.com Furthermore, the high nitrogen content and the energetic N-N and C-N bonds within these systems make them prime candidates for the development of high-energy-density materials. researchgate.netbit.edu.cn The combination of two or more nitrogen-rich heterocycles can lead to outstanding energetic properties. researchgate.net

Overview of Research Trajectories for 5,5'-Diamino-3,3'-bis-1,2,4-triazole

Research into this compound and its related structures has followed a path from fundamental synthesis and coordination chemistry to the design of advanced functional materials.

The development of bis-triazole ligands has been driven by their versatile coordination capabilities. Early research focused on the synthesis of these ligands and their ability to form complexes with various transition metals. For instance, 1,2,4-triazole and its derivatives have been extensively studied for their capacity to act as bridging ligands, similar to pyrazoles and imidazoles. bohrium.com The ligand this compound, also known as H2dabt, can be deprotonated to form a mono-anion that bridges two copper(II) ions, as demonstrated in the synthesis and structural characterization of {Cu(dien)}2Hdabt3. bohrium.com This work highlighted the dinuclear coordination mode of this particular bis-triazole derivative. bohrium.com

The current research landscape for this compound is dominated by its application in the field of energetic materials. The focus is on synthesizing derivatives with enhanced thermal stability and detonation performance. A significant area of investigation involves the nitration of the parent compound to produce highly energetic derivatives.

A notable example is the synthesis of 5,5′-diamino-4,4′-dinitramino-3,3′-bi-1,2,4-triazole through the selective nitration of 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazole. deepdyve.comnih.gov The introduction of nitramino groups in conjunction with the existing amino groups has been shown to improve the energetic properties of the bitriazole structure. deepdyve.comnih.gov Researchers have synthesized various nitrogen-rich derivatives of this compound and characterized them extensively using spectroscopic methods, thermal analysis, and X-ray diffraction to understand the structure-property relationships that govern their stability. deepdyve.comnih.gov

Another avenue of research is the development of zwitterionic energetic materials. For example, the mixed acid nitration of 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT) yields 4,4′-dinitrimino-5,5′-diamino-3,3′-azo-bis-1,2,4-triazole (DNDAABT) . acs.orgresearchgate.net This compound exists as a zwitterionic molecule, leading to a high-density material with predicted detonation parameters comparable to other high-performance explosives. acs.orgresearchgate.net

The synthesis of other energetic derivatives, such as 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) , has also been a focus. researchgate.net The thermal decomposition kinetics and mechanism of such compounds are studied in detail to assess their stability and potential applications. researchgate.net

The following table summarizes some of the key energetic properties of derivatives of this compound found in recent research.

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Thermal Stability (°C) |

| 5-(3,4-dinitro-1H-pyrazol-5-yl)-3-(trinitromethyl)-1H-1,2,4-triazole | 1.926 | 9206 | - | 163.9 |

| N-(5-(5-amino-1,3,4-oxadiazol-2-yl)-4-nitro-1H-pyrazol-3-yl)nitramide | 1.918 | 8797 | - | 242.7 |

| 5‐amino‐3‐nitro‐1‐nitramino‐1,2,4‐triazole | - | 8682 | 33.0 | - |

| Hydrazine salt of 5‐amino‐3‐nitro‐1‐nitramino‐1,2,4‐triazole | - | 8908 | 34.9 | - |

| Hydroxylamine (B1172632) salt of 5‐amino‐3‐nitro‐1‐nitramino‐1,2,4‐triazole | - | 9117 | 36.7 | - |

| 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) | 1.839 | - | - | - |

Data sourced from multiple studies for comparative purposes. researchgate.netresearchgate.net

Emerging research is also exploring the synthesis of these compounds through more environmentally friendly methods, such as electrochemical synthesis, which can produce high-performing energetic materials with low toxicity waste streams. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-(3-amino-1H-1,2,4-triazol-5-yl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N8/c5-3-7-1(9-11-3)2-8-4(6)12-10-2/h(H3,5,7,9,11)(H3,6,8,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHHKWIJFVUHKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NN1)N)C2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341482 | |

| Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22819-10-9 | |

| Record name | 5,5'-Diamino-3,3'-bis-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,1'H-(3,3')BI((1,2,4)TRIAZOLYL)-5,5'-DIAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5,5 Diamino 3,3 Bis 1,2,4 Triazole

Established Synthesis Routes for 5,5'-Diamino-3,3'-bis-1,2,4-triazole

The construction of the this compound core is typically achieved through cyclization reactions that build the heterocyclic rings from acyclic precursors.

Condensation Reactions Involving Aminoguanidinium and Oxalic Acid Precursors

A primary and effective method for synthesizing the bis-1,2,4-triazole framework involves the condensation of a dicarboxylic acid with an aminoguanidine (B1677879) derivative. For the synthesis of a closely related precursor, 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole, oxalic acid is reacted with diaminoguanidine (B1197381) hydrochloride. researchgate.net This reaction is typically facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA). researchgate.netresearchgate.net The PPA promotes the necessary cyclization and dehydration steps to form the stable bis-triazole ring system. researchgate.net This one-pot reaction starting from a carboxylic acid and an aminoguanidine salt in PPA at elevated temperatures (e.g., 120°C) provides a direct route to substituted bis-triazoles. researchgate.net

Table 1: Synthesis of Bis-Triazole Precursors via Condensation

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product | Reference |

| Oxalic Acid | Diaminoguanidine Hydrochloride | Polyphosphoric Acid (PPA) | 4,4',5,5'-Tetraamino-3,3'-bi-1,2,4-triazole | researchgate.netresearchgate.net |

Regioselective Synthesis Strategies for Substituted Derivatives

Achieving regioselectivity in the functionalization of diaminotriazoles is crucial for controlling the properties of the final compounds. While direct synthesis of substituted this compound can be challenging, studies on the monomeric analogue, 3,5-diamino-1,2,4-triazole, provide insight into regioselective alkylation. New procedures have been developed for the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. researchgate.net These methods can involve the use of more readily available derivatives, such as the nitrate (B79036) salt of 3,5-diamino-1,2,4-triazole, to direct the position of alkylation. researchgate.net For instance, the reaction of 3,5-diamino-1-phenyl-1,2,4-triazole with 2-methoxybenzyl chloride under basic conditions (potassium tert-butoxide in THF) yielded 3-amino-5-o-methoxybenzylamino-1-phenyl-1,2,4-triazole, demonstrating that alkylation can be directed to a specific amino group. researchgate.net Such strategies are foundational for developing controlled synthetic routes to asymmetrically substituted bis-triazole systems.

Functionalization and Derivatization Approaches

The this compound scaffold is a versatile platform for introducing various functional groups to create materials with enhanced energetic properties or other desired characteristics.

Introduction of Energetic Functionalities through Nitration Reactions

Nitration is a key method for increasing the energy content and density of triazole-based compounds. The amino groups on the bis-triazole ring system can be converted to nitramine (-NHNO₂) or dinitrimino functionalities, or nitro groups (-NO₂) can be introduced directly onto the triazole ring.

A straightforward synthesis of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-(1,2,4-triazole) is achieved through the selective nitration of 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole. researchgate.net Similarly, mixed acid nitration (using a mixture of nitric acid and sulfuric acid) of 4,4′,5,5′-tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT) produces the energetic material 4,4′-dinitrimino-5,5′-diamino-3,3′-azo-bis-1,2,4-triazole (DNDAABT). acs.org The nitration of N³,N⁶-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine with a nitric acid-acetic anhydride (B1165640) mixture leads to the formation of N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine, a highly thermally-insensitive energetic material. rsc.org

Table 2: Examples of Nitration Reactions on Triazole Derivatives

| Starting Material | Nitrating Agent | Product | Reference |

| 4,4',5,5'-Tetraamino-3,3'-bi-1,2,4-triazole | Nitric Acid (-10°C to 0°C) | 5,5'-Diamino-4,4'-dinitroammonium-3,3'-di-(1,2,4-triazole) | researchgate.net |

| 4,4′,5,5′-Tetraamino-3,3′-azo-bis-1,2,4-triazole (TAABT) | Mixed Acid (HNO₃/H₂SO₄) | 4,4′-Dinitrimino-5,5′-diamino-3,3′-azo-bis-1,2,4-triazole (DNDAABT) | acs.org |

| N³,N⁶-bis(1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | HNO₃–Ac₂O | N³,N⁶-bis(3-nitro-1H-1,2,4-triazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine | rsc.org |

Preparation of Energetic Salts and Cocrystals

The acidic protons on the triazole rings or on functional groups like nitramines allow for the formation of energetic salts by reacting the parent compound with a nitrogen-rich base. This strategy can improve thermal stability, density, and detonation performance.

Various energetic salts of DNDAABT have been prepared and characterized. acs.org The free acid of DNDAABT itself exists as a zwitterion, which contributes to its high density. acs.org Similarly, a family of energetic salts based on the 3,5-bis(dinitromethyl)-1,2,4-triazole monoanion and dianion were synthesized, with some salts exhibiting detonation properties superior to benchmark explosives like RDX and HMX. nih.govresearchgate.net X-ray diffraction studies of these salts, such as monohydrazinium 3,5-bis(dinitromethyl)-1,2,4-triazolate, confirm extensive hydrogen-bonding networks that lead to high crystal densities. nih.govresearchgate.net Cocrystallization is another approach, as demonstrated by the unintentional formation of a triethylammonium (B8662869) nitrate cocrystal of 5,5′-(triaz-1-ene-1,3-diyl)bis(3-nitro-1H-1,2,4-triazole). nih.gov

Synthesis of Schiff Base Derivatives of Triazole Precursors

Schiff bases, containing a C=N double bond (azomethine group), are versatile intermediates and can be synthesized from the amino groups of triazole precursors. These derivatives are important for further chemical transformations. The condensation of an aminotriazole with an aldehyde or ketone, often in a solvent like ethanol (B145695) and sometimes with an acid catalyst, yields the corresponding Schiff base. chemmethod.comrdd.edu.iq For example, a new Schiff base was derived by the condensation of 4-amino-1,2,4-triazole (B31798) with 4-aminoacetophenone in ethanol with a few drops of glacial acetic acid as a catalyst. chemmethod.com These Schiff bases can then undergo further reactions, such as reaction with primary or secondary amines and formaldehyde (B43269) to afford Mannich bases. rsc.org

Table 3: Synthesis of Schiff Bases from Aminotriazole Precursors

| Triazole Precursor | Carbonyl Compound | Solvent/Catalyst | Product Type | Reference |

| 4-Amino-1,2,4-triazole | 4-Aminoacetophenone | Ethanol / Acetic Acid | Schiff Base | chemmethod.com |

| 2-[(4-Allyl-5-pyridine-4-yl-4H-1,2,4-triazole-3-yl)thio]acetohydrazide | Various Aldehydes | Not specified | Schiff Base Derivatives | eurjchem.com |

| 2-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | Amino anthracene (B1667546) / Amino pyrene | Ethanol | Fluorescent Schiff Base | epstem.net |

Formation of Other Biologically Active Analogues

The diamino bitriazole framework is a valuable precursor for creating a diverse range of derivatives with significant biological activities. The primary amino groups on the triazole rings serve as reactive sites for condensation and substitution reactions, leading to the formation of novel analogues, most notably Schiff bases and enzyme inhibitors.

Schiff bases, formed by the condensation of the primary amino groups of this compound with various aldehydes and ketones, represent a major class of biologically active derivatives. mwjscience.com These compounds, characterized by the azomethine (-C=N-) group, have demonstrated a wide spectrum of pharmacological effects, including antimicrobial, antifungal, antiviral, and anticancer activities. nih.govscirp.orgtandfonline.com For instance, the reaction of aminotriazoles with substituted benzaldehydes can yield Schiff bases with moderate to high antifungal activity, particularly against Candida species. nih.gov The synthesis of bis-Schiff bases, by reacting the diamino bitriazole with two equivalents of an aldehyde, can lead to molecules with enhanced or expanded biological profiles. tandfonline.com

Beyond Schiff bases, the 1,2,4-triazole (B32235) nucleus is a key component in the design of specific enzyme inhibitors. Analogues of 3,5-diamino-1,2,4-triazole have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a chromatin-remodeling enzyme and an attractive therapeutic target. nih.gov Synthetic routes to these inhibitors involve multi-step processes, including condensation and reduction, to append specific pharmacophores to the triazole scaffold. nih.gov Similarly, C-glucopyranosyl-1,2,4-triazole derivatives have been synthesized and identified as effective inhibitors of glycogen (B147801) phosphorylase (GP), highlighting the versatility of the triazole ring in generating molecules that can interact with specific biological targets. nih.gov

The biological potential of these analogues stems from the ability of the triazole rings and their substituents to form various interactions with biological macromolecules.

Table 1: Biologically Active Analogues Derived from Aminotriazole Scaffolds

| Analogue Class | Synthetic Precursors | Target Biological Activity | Reference(s) |

|---|---|---|---|

| Schiff Bases | Aminotriazoles, Aromatic Aldehydes | Antifungal, Antibacterial, Anticancer | nih.gov, scirp.org, nih.gov |

| LSD1 Inhibitors | 3,5-Diamino-1,2,4-triazole, Phenols, Substituted Benzylamines | Enzyme Inhibition (Anticancer) | nih.gov |

| Glycogen Phosphorylase Inhibitors | C-(β-d-glucopyranosyl)formamidrazone, Aroyl Chlorides | Enzyme Inhibition (Metabolic Disorders) | nih.gov |

Mechanistic Insights into Synthesis Pathways

The synthesis of the 1,2,4-triazole ring system, the core of this compound, can be achieved through several mechanistic pathways, primarily involving cyclization reactions. nih.gov

One fundamental approach is the copper-catalyzed reaction of hydroxylamine (B1172632) with nitriles. This method proceeds through the intermolecular addition of hydroxylamine to a nitrile, forming an amidoxime (B1450833) intermediate. A subsequent reaction with a second nitrile molecule, followed by copper-catalyzed intramolecular cyclization and dehydration, yields the 1,2,4-triazole ring. nih.gov

Another prevalent mechanism involves the base-catalyzed cyclization of acyl thiosemicarbazides. nih.gov This pathway provides straightforward access to mercapto-substituted 1,2,4-triazoles, which can be further functionalized. The reaction is typically performed under reflux conditions using a base like sodium or potassium hydroxide. nih.gov

For the direct synthesis of the 3,3'-bi-1,2,4-triazole backbone, a key mechanistic route involves the condensation of oxalic acid with diaminoguanidine hydrochloride. This reaction is typically facilitated by a dehydrating agent such as polyphosphoric acid. researchgate.net The mechanism involves the initial formation of a bis-acylhydrazidine intermediate from the reaction of oxalic acid with two molecules of diaminoguanidine. This intermediate then undergoes a double intramolecular cyclization, driven by the dehydrating agent, to form the stable, fused bitriazole ring system.

Furthermore, the derivatization of the bitriazole core, such as the introduction of nitro groups, follows established electrophilic aromatic substitution mechanisms. For example, the nitration of 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole to produce 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole is achieved through selective nitration using a cooled nitric acid medium. nih.gov This reaction proceeds via the generation of the nitronium ion (NO₂⁺), which then attacks the electron-rich amino groups on the triazole rings.

These synthetic pathways are governed by the principles of heterocyclic chemistry, involving nucleophilic attack, condensation, and cyclization steps to construct the stable aromatic triazole ring.

Coordination Chemistry of 5,5 Diamino 3,3 Bis 1,2,4 Triazole and Its Derivatives

Ligand Design and Coordination Modes

The structure of 5,5'-Diamino-3,3'-bis-1,2,4-triazole, featuring two directly linked 1,2,4-triazole (B32235) rings, makes it a prime candidate for constructing polynuclear metal complexes. The arrangement of its nitrogen donor atoms allows for both bridging and chelating interactions with metal centers.

The 1,2,4-triazole ring system is a versatile building block for creating ligands that can form oligonuclear transition metal compounds. bohrium.comat.ua These rings offer several coordination possibilities. The primary bridging nature of the triazole system is facilitated by two main modes: the N1,N2-bridging mode and the N2,N4 mode. at.ua When two such triazole rings are linked together, as in 3,3'-bis-1,2,4-triazole derivatives, numerous potential coordination sites become available for binding to one or more metal centers. at.ua

This linkage provides a coordination geometry comparable to that of 2,2'-bis-imidazole derivatives, which are known to form both mononuclear and dinuclear complexes. at.ua Furthermore, when substituents containing additional donor atoms are present on the triazole rings, the ligand can also function in a chelating capacity. at.ua This dual capability allows ligands like this compound to act as flexible linkers, forming complexes with diverse structures and nuclearities, including dinuclear and polynuclear arrays. mdpi.comresearchgate.net

The exocyclic amino groups in this compound play a significant, though often indirect, role in its coordination behavior. Studies on related aminotriazole complexes show that the absorption bands corresponding to the amino group in IR spectra are frequently unaffected by coordination. at.ua This suggests that the exocyclic amino nitrogen atoms may not be directly involved in bonding to the metal center. at.ua

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with this compound (H₂dabt) and its derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.

The ligand this compound readily forms dinuclear complexes with transition metals like copper(II). bohrium.comat.ua In a well-characterized example, H₂dabt reacts to lose a proton, forming a mono-anion (Hdabt⁻) that acts as a bridge between two copper(II) ions. bohrium.comat.ua The synthesis can be achieved by reacting copper(II) perchlorate (B79767) with a co-ligand such as diethylenetriamine (B155796) (dien), followed by the addition of H₂dabt in a water/ethanol (B145695) solution, which results in the formation of dark purple crystals. bohrium.comat.ua

| Parameter | Value |

|---|---|

| Formula | {Cu(dien)}₂Hdabt₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.389(4) |

| b (Å) | 14.931(6) |

| c (Å) | 11.967(5) |

| β (°) | 97.21(2) |

| Z | 2 |

| Cu···Cu distance (Å) | 5.801(4) |

Data sourced from Biagini-Cingi et al. (1994). bohrium.comat.ua

While specific studies on Nickel(II) complexes with this compound are not extensively detailed in the provided context, the behavior of other bis(1,2,4-triazole) ligands with Ni(II) demonstrates a strong tendency to form bridged structures. researchgate.net For instance, ligands like 4,4′-bis(1,2,4-triazole) coordinate to Ni(II) through the N1 and N1' atoms of the heterocyclic rings, acting as a bidentate bridging ligand to create polynuclear chains. researchgate.net In these complexes, the nickel(II) ion typically adopts a distorted octahedral coordination geometry, completed by other ligands such as water molecules or anions. researchgate.net

In other related systems, triazole ligands can form linear trinuclear nickel(II) complexes connected by two triple N1–N2 bridges. mdpi.com These examples strongly suggest that this compound would also function as an effective bridging ligand for constructing polynuclear nickel(II) architectures, utilizing the N,N-donor atoms of its triazole rings.

Schiff bases derived from aminotriazoles are synthesized through the condensation reaction of the amino group with an aldehyde or ketone. mwjscience.comdergipark.org.tr For a ligand like this compound, this reaction would typically involve mixing the diamino-triazole with an appropriate aldehyde (e.g., salicylaldehyde) in an alcoholic solvent. ajouronline.com The formation of the Schiff base is confirmed by the appearance of a characteristic infrared (IR) absorption band for the azomethine (C=N) group. unsri.ac.id

These Schiff base ligands, which contain additional donor atoms from the aldehyde precursor (such as a hydroxyl group), can then be used to form stable complexes with various transition metal ions, including Cu(II), Ni(II), and Co(II). ajouronline.comekb.eg The characterization of these metal complexes involves a suite of spectroscopic and analytical methods:

FT-IR Spectroscopy is used to confirm the coordination of the ligand to the metal ion, often indicated by a shift in the azomethine stretching frequency. ekb.eg

UV-Visible Spectroscopy provides information about the geometry of the complex. ajouronline.comekb.eg

Magnetic Susceptibility Measurements help determine the electronic state and geometry of the metal center, such as distinguishing between high-spin and low-spin complexes or identifying octahedral versus tetrahedral geometries. ajouronline.com

Elemental Analysis and Conductivity Measurements are used to establish the stoichiometry of the complexes. ajouronline.comekb.eg

Through these methods, the structural and electronic properties of the resulting Schiff base metal complexes are thoroughly elucidated. ekb.eg

Application in Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of this compound, with its multiple nitrogen donor sites, makes it an excellent building block for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials are of significant interest due to their diverse architectures and potential applications in areas like gas storage, catalysis, and molecular sensing.

Design Principles for Triazole-Based Coordination Materials

The design of coordination materials using 1,2,4-triazole-based ligands is guided by several key principles that leverage the ligand's inherent structural and electronic properties. core.ac.ukcapes.gov.br The triazole ring, with its three nitrogen atoms, can act as a versatile coordinating agent, a hydrogen bond donor/acceptor, and a building block for extended π-conjugated systems. rsc.org

The primary design considerations include:

Coordination Mode: 1,2,4-triazole and its derivatives can coordinate to metal ions in various modes. They can act as monodentate ligands, or more commonly, as bridging ligands connecting two or more metal centers through their N1, N2, and N4 positions. nih.govmdpi.com Bis-triazole ligands, such as this compound, offer multiple coordination sites, facilitating the formation of higher-dimensional networks (1D, 2D, or 3D). bohrium.commdpi.com The choice of metal ion, counter-anion, and reaction conditions can influence the final coordination mode and the resulting network topology. mdpi.com

Ligand Rigidity and Flexibility: The rigidity of the triazole ring combined with the potential for rotational freedom around the central C-C bond in bis-triazole systems allows for the design of both rigid and flexible frameworks. rsc.orgacs.org The introduction of different linking groups between the triazole rings can further tune the flexibility and geometry of the resulting coordination polymer. nih.gov

Role of Substituents: Functional groups on the triazole ring, like the amino groups in this compound, play a crucial role. They can participate in hydrogen bonding, which reinforces the supramolecular structure, and can also act as secondary coordination sites. acs.orgat.ua These substituents can also modify the electronic properties of the ligand, influencing the properties of the final material.

Gate-Opening Effects and Dynamic Frameworks in Bis-Triazole Systems

Coordination frameworks built from bis-triazole ligands can exhibit dynamic behaviors, such as "gate-opening" and structural transformations in response to external stimuli like guest molecules. This dynamism is a highly sought-after property for applications in selective gas adsorption and separation.

Spin-Crossover Phenomena in Triazole-Containing Iron MOFs

One of the most fascinating properties of triazole-based coordination polymers is their ability to host spin-crossover (SCO) phenomena, particularly with iron(II) metal centers. acs.orguoregon.edu SCO is the transition between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli like temperature, pressure, or light. acs.orgnih.gov This property makes them promising for applications in molecular switches, data storage, and sensors. uoregon.edu

The 1,2,4-triazole ligand is particularly effective at creating a ligand field around the Fe(II) ion that is close to the energetic crossover point between the LS and HS states. In extended frameworks, the bridging nature of the triazole ligands facilitates strong cooperative interactions between the iron centers. This cooperativity can lead to abrupt spin transitions with wide thermal hysteresis loops, a key feature for memory applications. nih.govacs.org

For instance, the metal-organic framework [Fe(ta)₂] (where Hta = 1H-1,2,3-triazole) exhibits a reversible phase transition with a large hysteresis. nih.govacs.org The transition from the low-spin to the high-spin phase occurs above 290 °C, accompanied by a significant unit cell volume increase of 22%. nih.govacs.org The reverse transition starts at a much lower temperature, below 210 °C, demonstrating the bistability of the system. nih.gov The change in spin state is directly linked to a change in the Fe-N bond lengths. uoregon.edu

The table below summarizes key magnetic and structural data for a representative spin-crossover complex.

| Compound/State | T1/2 (K) | µeff at 300 K (B.M.) | Hysteresis (K) | Key Structural Feature | Reference |

| [Fe(ta)₂] | Tup > 563, Tdown < 483 | - | ~80 | 22% volume increase from LS to HS state | nih.govacs.org |

| [FeII(tolpzph)₂(NCS)₂]·THF | 255 | 4.98 | - | Reversible T1/2 shift upon desolvation | nih.gov |

| [FeII(tolpzph)₂(NCS)₂] | 212 | - | 4 | Abrupt SCO after desolvation | nih.gov |

T1/2 is the temperature at which 50% of the centers have transitioned to the high-spin state. µeff is the effective magnetic moment.

Stability and Reactivity Profiles of Coordination Compounds

The triazole ring itself is a stable aromatic heterocycle. frontiersin.org In coordination compounds, the bridging coordination of the bis-triazole ligand to multiple metal centers often results in robust, high-dimensional structures with significant thermal stability. For example, thermogravimetric analyses of copper bis(triazole) coordination polymers have shown them to be stable at elevated temperatures. nih.gov

The reactivity of these compounds often involves the metal center or the uncoordinated functional groups. The reactivity of the parent ligand, H₂dabt, is demonstrated by its ability to deprotonate to form a mono-anion (Hdabt⁻) that bridges two copper(II) ions. bohrium.com The presence of amino groups also offers a site for further functionalization or post-synthetic modification of the resulting frameworks.

Advanced Spectroscopic and Crystallographic Characterization of 5,5 Diamino 3,3 Bis 1,2,4 Triazole Systems

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in crystalline solids. For nitrogen-rich heterocyclic systems like DAT and its derivatives, SCXRD reveals precise information on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions that dictate the crystal packing and ultimately influence material properties such as density and thermal stability.

The molecular structure of DAT-based systems is characterized by two 1,2,4-triazole (B32235) rings linked by a C-C single bond. SCXRD analysis confirms the planar nature of the individual triazole rings and provides precise measurements of the inter-ring C-C bond distance and the dihedral angle between the rings. For instance, in related compounds like bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate, the crystal structure was determined to be in the triclinic space group P-1. nih.gov The analysis of derivatives such as 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole provides insight into how substituent groups influence the molecular geometry. researchgate.netdeepdyve.com

Supramolecular assembly, driven by non-covalent interactions, is a defining feature of these compounds. The crystal structures are often organized into complex two-dimensional or three-dimensional networks. nih.govnih.gov In the case of bis(4,5-diamino-1,2,4-triazol-3-yl)methane monohydrate, the structure is described as a two-dimensional ladder plane stabilized by extensive hydrogen bonding. nih.gov Similarly, the analysis of salts derived from 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole reveals wide-ranging supramolecular networks governed by the interplay of various noncovalent interactions. acs.org This detailed structural information is crucial for establishing structure-property relationships.

Table 1: Representative Crystallographic Data for a Related Bitriazole System

| Parameter | Value |

| Compound | 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.169(3) |

| b (Å) | 9.771(3) |

| c (Å) | 12.915(4) |

| β (°) | 102.58(3) |

| Volume (ų) | 1004.8(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.926 |

| Data sourced from studies on closely related bitriazole derivatives to illustrate typical crystallographic parameters. researchgate.net |

The connection between the two triazole rings via a single C-C bond allows for conformational flexibility, primarily through rotation around this bond. The preferred conformation in the solid state is determined by a balance between intramolecular steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

The solid-state structure of DAT systems is dominated by an extensive network of intermolecular hydrogen bonds. The amino groups (-NH₂) act as effective hydrogen bond donors, while the nitrogen atoms of the triazole rings serve as acceptors. rsc.orgnih.gov These interactions link adjacent molecules into intricate one-, two-, or three-dimensional architectures. nih.govresearchgate.net

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for probing the molecular structure of compounds. It provides a molecular fingerprint by identifying the characteristic vibrational frequencies of functional groups and the molecular skeleton. researchgate.netrsc.orgdergipark.org.tr

The IR and Raman spectra of DAT and its derivatives exhibit characteristic absorption bands that are used for structural confirmation. The high-frequency region of the IR spectrum is typically dominated by N-H stretching vibrations from the amino groups. C=N and C-N stretching vibrations within the triazole ring, as well as ring stretching and deformation modes, appear in the fingerprint region (1650-1000 cm⁻¹). dergipark.org.tr

Quantum chemical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of experimental vibrational spectra. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with the experimental data, allowing for a more rigorous assignment of the observed bands to specific molecular motions. nih.gov

Table 2: General Assignment of Characteristic IR Absorption Bands for Diamino-bis-triazole Systems

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3500 - 3200 | ν(N-H) | Amino Group (NH₂) |

| 1650 - 1550 | δ(N-H), ν(C=N) | Amino Group Bending, Ring Stretch |

| 1550 - 1450 | ν(C=N), ν(C-N) | Triazole Ring Stretch |

| 1450 - 1300 | ν(C-N) | Triazole Ring Stretch |

| 1300 - 1000 | Ring Breathing/Deformation | Triazole Ring Skeleton |

| Note: ν = stretching, δ = bending. The exact positions can vary based on substitution and solid-state effects. Data compiled from general knowledge of triazole spectroscopy. acs.orgdergipark.org.trnih.gov |

Understanding the thermal decomposition behavior of DAT-based compounds is critical, particularly for their application as energetic materials. Rapid-Scan Fourier Transform Infrared Spectroscopy (RSFTIR) coupled with an in situ thermolysis cell is a powerful technique for studying decomposition mechanisms in real-time. researchgate.netresearchgate.net

In this method, a sample is heated at a controlled rate while a series of IR spectra are rapidly collected. researchgate.net This allows for the identification of gaseous products evolved during decomposition by their characteristic rotational-vibrational absorption bands in the gas-phase IR spectrum. Studies on related compounds like 3,3'-dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) have used RSFTIR to monitor the decomposition process across a temperature range (e.g., 50-300 °C). researchgate.net The evolution of gases such as N₂O and H₂O can be tracked as a function of temperature, providing crucial insights into the decomposition pathway and reaction kinetics. researchgate.netnih.gov This technique helps to elucidate the initial steps of thermal breakdown, such as the loss of specific functional groups or the cleavage of the triazole ring. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the characterization of 5,5'-Diamino-3,3'-bis-1,2,4-triazole (DABT). It provides detailed information about the molecular structure, purity, and dynamic behavior of the compound in solution.

¹H and ¹³C NMR spectroscopy are fundamental tools for verifying the identity and purity of synthesized DABT. The symmetrical nature of the molecule, which consists of two identical 3-amino-1,2,4-triazole rings linked together, simplifies its expected NMR spectra.

¹H NMR: In a typical ¹H NMR spectrum, distinct signals are expected for the amine (-NH₂) and the triazole ring N-H protons. The chemical shift of these protons can be influenced by the solvent, concentration, and temperature. The integration of these signals allows for the quantification of protons, helping to confirm the structure. The absence of unexpected signals is a strong indicator of the sample's purity. For example, in related 3-amino-1,2,4-triazole derivatives, the amine and ring N-H protons often appear as broad signals due to chemical exchange and quadrupole effects from adjacent nitrogen atoms.

¹³C NMR: The ¹³C NMR spectrum is used to confirm the carbon framework of the molecule. For the symmetric DABT, two distinct signals are anticipated: one for the carbon atom bonded to the amino group (C-NH₂) and another for the carbon atom at the junction of the two triazole rings (C-C). The chemical shifts of these carbons are characteristic of the triazole ring system. rsc.orgchemicalbook.com For instance, studies on similar 1,2,4-triazole structures show characteristic shifts for the ring carbons, which are invaluable for structural confirmation. researchgate.netnih.gov

¹⁴N NMR (or ¹⁵N NMR): Due to the high nitrogen content (eight nitrogen atoms) of DABT, ¹⁴N or ¹⁵N NMR can provide significant structural insights. ¹⁵N NMR is often preferred due to its sharper signals, despite its lower natural abundance. The spectrum would be expected to show distinct signals for the nitrogen atoms in the amino groups and the different nitrogen environments within the triazole rings. rsc.org This technique is particularly useful for distinguishing between different tautomeric forms and confirming the connectivity of the heterocyclic system. rsc.org

Table 1: Expected NMR Data for this compound (Note: Specific experimental values for this compound are not broadly published; these are expected regions based on related structures.)

| Nucleus | Expected Chemical Shift (ppm) in DMSO-d₆ | Description |

|---|---|---|

| ¹H | 11.0 - 14.0 | Broad signal for triazole N-H protons |

| ¹H | 5.5 - 7.0 | Broad signal for amino (-NH₂) protons |

| ¹³C | 150 - 160 | Triazole ring carbons |

| ¹⁵N | -320 to -340 | Amino group nitrogens (-NH₂) |

NMR spectroscopy is also employed to study the dynamic processes occurring in solution, such as tautomerism and protonation. The 1,2,4-triazole ring can exist in different tautomeric forms (1H, 2H, and 4H). mdpi.com Variable-temperature NMR studies can reveal information about the equilibrium between these forms and the energy barriers to their interconversion.

Furthermore, the basic amino groups and the triazole nitrogen atoms can undergo protonation in acidic media. Monitoring the changes in ¹H and ¹⁵N NMR chemical shifts upon addition of acid allows for the determination of the pKa values and the identification of the protonation sites. researchgate.net These studies are crucial for understanding the compound's behavior in different chemical environments.

Mass Spectrometry Techniques (e.g., Electron Ionization Mass Spectrometry, Electrospray Ionization High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a vital analytical method for determining the molecular weight and elemental composition of this compound.

Electron Ionization Mass Spectrometry (EI-MS): This technique involves bombarding the sample with high-energy electrons, leading to ionization and fragmentation of the molecule. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the intact molecule's mass, which confirms the molecular weight. For DABT, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) of approximately 166. The fragmentation pattern, which shows peaks at lower m/z values, provides structural information about the molecule's stability and bonding. Common fragmentation pathways for related amino-triazoles involve the loss of small neutral molecules. nist.govmdpi.com

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS): ESI is a soft ionization technique that is particularly useful for polar, nitrogen-rich compounds like DABT. It typically generates a protonated molecule, [M+H]⁺, which for DABT would appear at an m/z of approximately 167. The key advantage of HRMS is its ability to measure mass with very high accuracy (typically to four or five decimal places). nih.gov This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. nih.govchemicalbook.com

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Technique | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₆N₈ | - | chemicalbook.comrsc.org |

| Molecular Weight (Nominal) | 166 g/mol | EI-MS | rsc.org |

| Computed Exact Mass | 166.07154 Da | ESI-HRMS | chemicalbook.com |

Thermal Analysis Methods

Thermal analysis techniques are critical for evaluating the stability, decomposition behavior, and safety parameters of energetic materials like DABT and its derivatives.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram reveals thermal events such as melting, crystallization, and decomposition. For many energetic triazole compounds, the DSC curve shows a sharp exothermic peak indicating decomposition. researchgate.net The onset temperature of this exotherm is a key measure of the compound's thermal stability. researchgate.net For example, energetic salts of related diamino-triazoles exhibit decomposition temperatures well above 200 °C, indicating significant thermal stability. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. The TGA curve provides information on the decomposition temperature range and the mass loss associated with different decomposition steps. When coupled with DSC, TGA helps to differentiate between thermal events with and without mass loss. For energetic materials, TGA curves often show a rapid, single-step mass loss corresponding to the complete decomposition of the compound. The temperature at which this mass loss begins is another important indicator of thermal stability. Studies on closely related compounds, such as 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole, show a decomposition onset temperature of 275.5 °C at a heating rate of 5 K·min⁻¹.

Simultaneous Thermogravimetry-Infrared (TG-IR) for Gaseous Decomposition Product Identification

Simultaneous Thermogravimetry-Infrared (TG-IR) spectroscopy is a powerful analytical technique used to investigate the thermal decomposition of materials. This method combines the quantitative mass loss information from thermogravimetric analysis (TGA) with the qualitative identification of evolved gaseous products by Fourier-transform infrared (FTIR) spectroscopy. As a sample is heated in the TGA furnace, any volatile decomposition products are continuously transferred to an infrared gas cell, allowing for the real-time identification of the evolved gas composition as a function of temperature.

In the study of nitrogen-rich heterocyclic compounds like this compound, TG-IR provides critical insights into the decomposition pathways and the nature of the gaseous species released. The thermal degradation of such compounds is often a multi-stage process, with different gaseous products evolving at various temperature ranges.

The decomposition process for aminotriazole-based structures typically involves the fragmentation of the heterocyclic ring and the release of various small gaseous molecules. Studies on related aminotriazole compounds reveal a complex decomposition pattern. For instance, the thermal analysis of 3-amino-1,2,4-triazole shows a multi-stage decomposition, with the evolution of ammonia (B1221849) (NH₃) and hydrogen cyanide (HCN) at elevated temperatures around 735°C. csic.es

Research on other polynitrogenated heterocyclic systems has identified a range of volatile products during pyrolysis. mdpi.com These commonly include ammonia, isocyanic acid (HNCO), hydrogen cyanide, carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), and various nitrogen oxides (e.g., N₂O). mdpi.comresearchgate.net The presence and relative abundance of these gases are indicative of specific bond-breaking sequences and reaction mechanisms occurring during thermal degradation.

The analysis of the evolved gases from compounds containing amino and triazole functionalities often points to the initial cleavage of the triazole ring, followed by subsequent reactions of the fragments. For many triazole derivatives, molecular nitrogen (N₂) is a significant decomposition product, contributing to their energetic nature. researchgate.net

A representative overview of the likely gaseous products from the thermal decomposition of a diaminobistriazole system, based on data from analogous compounds, is presented below. The tables detail the primary gaseous species identified at different decomposition stages and their characteristic infrared absorption bands.

Table 1: Evolved Gaseous Products Identified by TG-IR during Thermal Decomposition

| Decomposition Stage | Temperature Range (°C) | Major Evolved Gaseous Products |

| Initial | 250 - 350 | H₂O, CO₂, NH₃, HNCO |

| Main | 350 - 500 | HCN, N₂O, CO |

| Final | > 500 | HCN, NH₃ |

Table 2: Characteristic Infrared Absorption Bands of Evolved Gaseous Products

| Gaseous Product | Chemical Formula | Characteristic Infrared Absorption Bands (cm⁻¹) |

| Water | H₂O | 3500-4000, 1300-1900 |

| Carbon Dioxide | CO₂ | 2360, 667 |

| Ammonia | NH₃ | 965, 930 |

| Isocyanic Acid | HNCO | 2250 |

| Hydrogen Cyanide | HCN | 3300, 712 |

| Nitrous Oxide | N₂O | 2224, 1285 |

| Carbon Monoxide | CO | 2180, 2110 |

This interactive data table is based on research findings for analogous aminotriazole compounds and represents likely decomposition products for this compound systems.

The TG-IR data is instrumental in elucidating the decomposition mechanism. For example, the early evolution of water and ammonia can suggest intramolecular rearrangements or the breakdown of the amino substituents. The subsequent or simultaneous release of CO₂, N₂O, and HCN indicates the fragmentation of the triazole rings. By correlating the mass loss observed in the TGA curve with the specific gases identified by IR at each stage, a comprehensive picture of the thermal degradation process can be constructed.

Theoretical and Computational Investigations of 5,5 Diamino 3,3 Bis 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone for predicting the behavior of molecular systems. For 5,5'-Diamino-3,3'-bis-1,2,4-triazole and its derivatives, these methods elucidate electronic properties that govern their stability and reactivity.

Table 1: Key Parameters in Geometry Optimization

| Parameter | Description |

| Method | The theoretical model used, such as Density Functional Theory (DFT). |

| Functional | The specific approximation to the exchange-correlation energy within DFT, e.g., B3LYP. |

| Basis Set | The set of mathematical functions used to build molecular orbitals, e.g., 6-311+G(d,p). |

| Optimized Geometry | The 3D arrangement of atoms corresponding to the lowest calculated energy state. |

| Vibrational Frequencies | Calculations to confirm the structure is a stable minimum (no imaginary frequencies). |

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Gaps) and Electronic Excitation Analysis

Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule is more reactive. In studies of substituted triazoles, the HOMO-LUMO energy gap is analyzed to compare the stability of different tautomeric forms. ntu.edu.iq Theoretical studies on similar triazole derivatives show that the spatial distribution of these orbitals can be modulated, for instance by an external electric field, to enhance reaction activity by reducing the energy gap. nih.gov

Table 2: Frontier Molecular Orbital Parameters

| Parameter | Symbol | Description | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital. Represents the ability to donate an electron. | Higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital. Represents the ability to accept an electron. | Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | The energy difference between ELUMO and EHOMO. | A smaller gap suggests higher reactivity and lower stability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting the reactive sites of a molecule. An MEP map illustrates the charge distribution on the molecular surface, identifying regions prone to electrophilic and nucleophilic attack. In studies of related N-heterocyclic compounds, MEP analysis has been used to predict sites for metal chelation. nih.gov

The MEP surface is color-coded to show different potential values:

Red/Yellow: Regions of negative potential, rich in electrons. These areas are susceptible to attack by electrophiles.

Blue: Regions of positive potential, which are electron-deficient. These areas are attractive to nucleophiles.

Green: Regions of neutral or near-zero potential.

For molecules with amino groups like this compound, the nitrogen atoms of the amino groups and the triazole rings are typically regions of negative potential, making them likely sites for electrophilic interactions.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a more quantitative understanding than MEP maps alone. In computational studies of other 1,2,4-triazole (B32235) derivatives, these descriptors have been used to explain the observed biological activity. nih.gov

Table 3: Global Reactivity Descriptors

| Descriptor | Formula | Description |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron configuration. A harder molecule has a larger HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Measures the ability of a molecule to accept electrons, acting as an electrophile. |

Energetic Property Predictions

For compounds designed as energetic materials, theoretical calculations are essential for predicting performance and safety characteristics, such as the enthalpy of formation.

The standard enthalpy of formation (ΔHf) is a critical measure of the energy stored within a molecule. A high positive enthalpy of formation is a primary characteristic of an energetic material, as it indicates a large amount of energy will be released upon decomposition.

For many nitrogen-rich energetic compounds, including derivatives of this compound, the solid-phase enthalpy of formation is calculated using high-accuracy computational methods like the Complete Basis Set (CBS-4M) level of theory. nih.govresearchgate.net Studies on compounds such as 5,5'-diamino-4,4'-dinitramino-3,3'-bi-(1,2,4-triazole) reveal highly positive heats of formation, confirming their potential as energetic materials. nih.govresearchgate.net These calculations are often performed using isodesmic reactions, where bond types are conserved on both sides of a hypothetical reaction, leading to more reliable results through error cancellation.

Detonation Performance Modeling (e.g., EXPLO5 Program) for Velocity and Pressure

Computational modeling is a fundamental tool for predicting the detonation performance of energetic materials, saving significant time and resources compared to experimental testing. The EXPLO5 program is a widely used thermochemical code that calculates detonation parameters based on the compound's density and enthalpy of formation.

For derivatives of the bis-1,2,4-triazole family, the EXPLO5 program has been instrumental in predicting key performance indicators like detonation velocity (D) and detonation pressure (P). For instance, theoretical calculations for 1,1'-Di(nitroxymethyl)-3,3'-dinitro-5,5'-bis-1,2,4-triazole (BNNMT), a derivative of the core compound, were performed using its theoretically calculated density (1.882 g/cm³) and enthalpy of formation (68.76 kJ/mol). The predicted detonation velocity was 9.01 km/s and the detonation pressure was 39.60 GPa, indicating performance comparable to RDX. researchgate.net

Similarly, for energetic salts based on 3,4-diamino-1,2,4-triazole, the EXPLO5 program was used to calculate detonation velocities and pressures, with some salts showing performance comparable to RDX. rsc.org The energetic performance of various nitrogen-rich derivatives of 5,5'-diamino-4,4'-dinitramino-3,3'-bi-1,2,4-triazole was also predicted using the EXPLO5 V6.02 computer code, highlighting its utility in screening new potential energetic materials. nih.govdeepdyve.com These modeling efforts are essential for identifying promising candidates for further synthesis and experimental evaluation. nih.govresearchgate.net

Table 1: Predicted Detonation Performance of Selected Triazole Derivatives

| Compound | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Computational Method |

|---|---|---|---|

| 1,1'-Di(nitroxymethyl)-3,3'-dinitro-5,5'-bis-1,2,4-triazole (BNNMT) | 9,010 | 39.60 | VLW Formula researchgate.net |

| 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 8,682 | 33.0 | Kamlet-Jacobs Equations researchgate.net |

| Hydroxylamine (B1172632) salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 9,117 | 36.7 | Kamlet-Jacobs Equations researchgate.net |

| 4,4'-dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole (DNDAABT) | Comparable to TKX-50 | Comparable to TKX-50 | Not Specified researchgate.netacs.orgnih.gov |

| N⁵,N⁵'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | 8,180 | Not Specified | Not Specified nih.gov |

Theoretical Studies on Thermal Stability, including Bond Dissociation Energies

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application. Theoretical studies, particularly those employing density functional theory (DFT), provide deep insights into the thermal stability by calculating bond dissociation energies (BDE) and thermodynamic parameters of decomposition.

The thermal stability of the 1,2,4-triazole ring itself is a subject of theoretical investigation. Studies have shown that 1,2,4-triazole is more stable than its 1,2,3-triazole isomer, which is attributed to a higher energy barrier for its initial decomposition path. researchgate.net For derivatives, the introduction of functional groups significantly influences stability. For example, the introduction of an energetic bis-1,2,4-triazoles bridge between two nitropyrazole moieties resulted in a compound with an exceptionally high thermal decomposition temperature of 425 °C. researchgate.net

Computational studies on 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT) have determined the apparent activation energies for its thermal decomposition to be around 123 kJ·mol⁻¹. The thermodynamic parameters for the decomposition process were also calculated, providing valuable data for evaluating its thermal safety. researchgate.net The initial step in its decomposition is believed to be the transformation of a primary amine to a secondary amine. researchgate.net

The strength of the C-NO2 bond is a key factor in the stability of nitro-containing triazole compounds. Theoretical analysis indicates that the preferable aromaticity and C-NO2 bond strength of bis-1,2,4-triazoles contribute to their excellent thermostability compared to analogous oxadiazole structures. researchgate.net

Prediction of Impact and Friction Sensitivities

Predicting the sensitivity of an energetic material to external stimuli like impact and friction is paramount for safety. Computational methods are increasingly used to estimate these properties.

For derivatives such as 4,4'-dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole (DNDAABT), it was predicted that the compound would have low sensitivities due to the insensitive nature of its precursor. However, it was found that DNDAABT and its salts exhibit primary explosive sensitivities. researchgate.netacs.orgnih.gov This highlights the complex relationship between molecular structure and sensitivity.

In contrast, other complex triazole-based compounds have been designed for insensitivity. N⁵,N⁵'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) was found to be insensitive to impact (> 98 J), friction (>360 N), and electrostatic discharge. nih.gov Similarly, some energetic salts of 3,4-diamino-1,2,4-triazole have been shown to be insensitive, with impact sensitivities greater than 40 J. rsc.org

Theoretical analyses, such as Hirshfeld surface analysis, can provide insights into the intermolecular interactions, like hydrogen bonding, which can influence a molecule's sensitivity. e3s-conferences.org

Table 2: Sensitivity Data for Selected Triazole Derivatives

| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) |

|---|---|---|

| Hydroxylamine salt of 5-amino-3-nitro-1-nitramino-1,2,4-triazole | 2 | Not Specified researchgate.net |

| 4,4'-dinitrimino-5,5'-diamino-3,3'-azo-bis-1,2,4-triazole (DNDAABT) | Primary Explosive Sensitivity | Primary Explosive Sensitivity researchgate.netacs.orgnih.gov |

| N⁵,N⁵'-(1,2,4,5-tetrazine-3,6-diyl)-bis(1H-1,2,4-triazole-3,5-diamine) | > 98 | > 360 nih.gov |

| 3,4-diamino-1,2,4-triazolium perchlorate (B79767) | 8 | Not Specified rsc.org |

Oxygen Balance Calculations for Energetic Efficiency

The oxygen balance (OB or Ω) of an explosive is a measure of the degree to which the explosive can be oxidized. It is a key factor in determining the energetic efficiency and the composition of the detonation products. An oxygen balance of zero indicates that the explosive has exactly enough oxygen to completely convert all of its carbon to carbon dioxide and all of its hydrogen to water.

The introduction of nitro groups (-NO2) is a common strategy to improve the oxygen balance of energetic materials. researchgate.net The presence of such groups in derivatives of this compound significantly enhances their energetic performance. Other functionalities, like the azidoxime group, can also be used to improve the oxygen balance. osti.gov For a given derivative, the oxygen balance can be calculated based on its molecular formula, and this value is a critical input for theoretical models like EXPLO5 that predict detonation performance.

Reaction Mechanism Elucidation

Understanding the reaction mechanisms of thermal decomposition is crucial for predicting the stability, performance, and safety of energetic materials. Computational chemistry plays a vital role in elucidating these complex pathways.

Computational Analysis of Thermal Decomposition Pathways

Computational studies, such as reactive molecular dynamics (RMD) simulations and DFT calculations, have been employed to map out the thermal decomposition pathways of bis-1,2,4-triazole derivatives.

For 5,5′-dinitro-2H,2H′-3,3′-bi-1,2,4-triazole (DNBT), RMD simulations have shown that the initial decomposition products are dominated by N2 and NO2. nih.gov These simulations can track the formation of various intermediate products and help identify the key reaction steps. nih.gov For the related compound 3,3'-Dinitro-5,5'-diamino-bi-1,2,4-triazole (DABNT), computational studies suggest that the decomposition begins with a transformation of the primary amine group, followed by the loss of a nitro group, with gaseous products like N2O and H2O being detected. researchgate.net

General theoretical studies on the 1,2,4-triazole ring suggest that initial decomposition can occur via proton transfer or ring-opening mechanisms, with the relative energy barriers determining the most likely pathway. researchgate.net These fundamental insights are critical for understanding the initial steps of decomposition in more complex derivatives.

Investigation of Isomerization Effects on Energetic Performance and Thermal Stability

The specific arrangement of atoms within a molecule—its isomerism—can have a profound impact on its energetic properties and thermal stability. Computational studies are invaluable for exploring these effects.

An "isomer-driven design" approach has been demonstrated for energetic frameworks, where two different isomers of a complex triazole-based compound were synthesized. One isomer exhibited a high detonation velocity (9206 m/s), while the other, a zwitterionic compound, possessed exceptional thermal stability (242.7 °C) and insensitivity to external stimuli. researchgate.net

Similarly, research on energetic isomers of 1,2,4,5-tetrazine-bis-1,2,4-triazoles, synthesized from 3,5-diamino-1,2,4-triazole, showed that one specific isomer possessed very high thermostability (decomposition onset at 357 °C) and was insensitive to impact and friction. nih.gov This demonstrates that targeted synthesis of a particular isomer can lead to materials with vastly improved safety characteristics.

Furthermore, the effect of adding an amino group to a related bis(triazolyl)methane compound was investigated. The addition of the amino group, creating a different structural isomer, was found to increase density and energy but decrease the thermal stability. nih.gov These studies underscore the power of computational investigation in understanding how subtle changes in molecular structure through isomerization can be used to fine-tune the properties of energetic materials.

Applications and Functionalization of 5,5 Diamino 3,3 Bis 1,2,4 Triazole in Energetic Materials

Design Principles for Nitrogen-Rich Energetic Compounds

The development of novel energetic materials is a science of balance, primarily between achieving maximum energy output and ensuring sufficient stability for safe handling and application. nih.gov For compounds derived from 5,5'-Diamino-3,3'-bis-1,2,4-triazole, specific design principles are employed to optimize their energetic characteristics. The core structure is advantageous due to its high nitrogen content and positive heat of formation, which are key indicators of a material's potential energy release. mdpi.commagtech.com.cn

Strategies for Achieving High Density and Superior Detonation Performance

Detonation performance, specifically detonation velocity and pressure, is strongly correlated with the density of an energetic material. researchgate.net A primary strategy for enhancing these properties involves the chemical modification of the this compound backbone to increase molecular density and improve oxygen balance.

Key strategies include:

Introduction of Energetic Functional Groups: The amino groups on the bitriazole ring are ideal sites for functionalization. A pivotal step is the introduction of nitro (–NO₂) or nitramino (–NHNO₂) groups. For instance, the selective nitration of a related precursor, 4,4′,5,5′-tetraamino-3,3′-bi-1,2,4-triazole, yields 5,5′‐diamino‐4,4′‐dinitramino‐3,3′‐bi‐1,2,4‐triazole. deepdyve.comnih.gov These groups significantly increase the density and oxygen balance of the molecule, which are critical for achieving high detonation parameters. nih.gov

Formation of Zwitterionic Structures: Creating zwitterions, which are neutral molecules with both positive and negative charges, is an effective method to improve crystal packing density. researchgate.net In a derivative of the bitriazole family, 4,4′-dinitrimino-5,5′-diamino-3,3′-azo-bis-1,2,4-triazole, the molecule exists in a zwitterionic form. acs.org This charge separation leads to strong intermolecular electrostatic interactions, resulting in a high-density material with predicted detonation performance comparable to established explosives. researchgate.netacs.org

Synthesis of Energetic Salts: Reacting the functionalized bitriazole, which now contains acidic protons (e.g., on a nitramino group), with nitrogen-rich bases is a common strategy to form dense, thermally stable energetic salts. researchgate.net The ionic nature of these salts contributes to a more compact crystal lattice and, consequently, higher density. rsc.org

Balancing High Performance with Reduced Sensitivity to External Stimuli

A persistent challenge in the field is the contradiction between performance and stability; often, the most powerful explosives are also the most sensitive to accidental initiation by impact, friction, or shock. researchgate.netntu.edu.sg A key goal is to design molecules that mitigate this sensitivity without significantly compromising energy output. rsc.org

Strategies for balancing these properties include:

Incorporation of Hydrogen Bonding: The amino groups (–NH₂) inherent to the this compound structure and its derivatives play a crucial role in desensitization. These groups can form extensive networks of intra- and intermolecular hydrogen bonds. researchgate.net This robust bonding stabilizes the crystal lattice, making the material less susceptible to mechanical stimuli. nih.gov

Cocrystallization: This technique involves combining two or more different molecules within a single crystal lattice. It has emerged as a promising approach to reduce the sensitivity of highly energetic compounds while largely retaining their performance by altering the crystal environment without changing the molecules themselves. mdpi.com

Development of High-Performing Energetic Salts

The functionalized this compound framework is an excellent precursor for a wide array of energetic salts. By introducing acidic functionalities like nitramino groups, the molecule can be deprotonated and combined with various cations to fine-tune the resulting material's properties. nih.govresearchgate.net

Synthesis and Characterization of Zwitterionic Energetic Materials

Zwitterionic compounds are a significant class of emerging energetic materials due to their potential for high density and stability arising from strong electrostatic interactions. researchgate.net A notable example derived from a related bitriazole structure is 4,4′-dinitrimino-5,5′-diamino-3,3′-azo-bis-1,2,4-triazole (DNDAABT). acs.orgnih.gov

This material was synthesized through the mixed-acid nitration of its tetraamino precursor. acs.org The resulting compound exists as a zwitterion, which contributes to its high crystal density. researchgate.net Characterization of such materials is comprehensive, involving spectroscopic methods (NMR, IR) for structural verification, elemental analysis, and single-crystal X-ray diffraction to understand the molecular geometry and packing in the solid state. nih.govacs.org While DNDAABT was found to have a high thermal stability for a primary N-nitramine, it and its salts exhibited primary explosive sensitivities. acs.orgnih.gov

Exploration of Ammonium, Hydroxyammonium, Hydrazinium, and Guanidinium Salts for Enhanced Properties

The formation of energetic salts by reacting an acidic, functionalized bitriazole with nitrogen-rich bases like ammonia (B1221849), hydroxylamine (B1172632), hydrazine, and guanidine (B92328) is a proven strategy to enhance performance. mdpi.comdeepdyve.com These bases introduce further nitrogen content and form ionic bonds that improve density and thermal stability.

A study on 5,5′‐diamino‐4,4′‐dinitramino‐3,3′‐bi‐1,2,4‐triazole, a direct derivative, showcased the synthesis of various nitrogen-rich salts. nih.gov The properties of these salts demonstrate how the choice of cation systematically influences the energetic characteristics. For instance, hydroxylammonium salts often exhibit superior detonation performance. researchgate.net Dihydrazinium salts can offer a good balance of high nitrogen content and performance with reduced sensitivity. rsc.org The properties of several energetic salts derived from 5,5′‐diamino‐4,4′‐dinitramino‐3,3′‐bi‐1,2,4‐triazole are detailed below, illustrating the impact of the chosen cation.

| Cation | Density (g·cm⁻³) | Decomposition Temp. (°C) | Detonation Velocity (m·s⁻¹) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |

| Ammonium | 1.84 | 227 | 9413 | 38.6 | 4 | 80 |

| Hydroxyammonium | 1.89 | 179 | 9687 | 42.8 | 3 | 48 |

| Hydrazinium | 1.83 | 203 | 9484 | 39.4 | 4 | 120 |

| Guanidinium | 1.80 | 251 | 9239 | 36.3 | 4 | 120 |

| Aminoguanidinium | 1.78 | 229 | 9205 | 35.5 | 4 | 120 |

| Triaminoguanidinium | 1.77 | 221 | 9319 | 35.8 | 4 | 240 |

| Data sourced from studies on 5,5′‐diamino‐4,4′‐dinitramino‐3,3′‐bi‐1,2,4‐triazole and its salts. |

Advanced Characterization of Energetic Performance

The evaluation of new energetic materials derived from this compound requires a suite of advanced characterization techniques to determine their structure, stability, and performance.

Structural and Spectroscopic Analysis: The precise molecular structure of newly synthesized compounds is confirmed using techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Infrared (IR) and Raman spectroscopy, and mass spectrometry. nih.gov Single-crystal X-ray diffraction is invaluable, providing definitive structural elucidation and crystal density data. researchgate.net

Thermal Stability Assessment: The thermal stability, a critical parameter for safety and application range, is measured using Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA). rsc.org These methods identify the decomposition temperature (Td), which is the temperature at which the material begins to rapidly decompose. rsc.org

Sensitivity Evaluation: The sensitivity of the energetic materials to external stimuli is quantified using standardized tests. Impact sensitivity (IS) is typically determined with a fall hammer apparatus, while friction sensitivity (FS) is measured using a friction tester. deepdyve.comnih.gov

Thermochemical and Performance Calculations: The standard enthalpy of formation is a key thermochemical property, often calculated using quantum chemical methods (e.g., at the CBS-4M level of theory). nih.gov This value, combined with the experimentally determined density, is used as input for specialized computer programs like EXPLO5. deepdyve.comnih.gov This software calculates critical detonation parameters, including detonation velocity (Vd) and detonation pressure (Pd), providing a reliable prediction of the material's energetic performance. nih.gov

Exploration of Biological and Pharmaceutical Activities of 1,2,4 Triazole Scaffolds

Antimicrobial and Antifungal Efficacy of Derived Compounds

Derivatives of 1,2,4-triazoles are a significant area of research for new antimicrobial and antifungal agents, driven by the need to overcome growing drug resistance. nih.gov The synthesis of novel compounds, particularly Schiff bases, from aminotriazole precursors has yielded molecules with notable biological activity. nih.govpensoft.netmdpi.com

Schiff bases are synthesized through the condensation of primary amines with aldehydes or ketones. mwjscience.com A study involving new Schiff bases derived from 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione demonstrated moderate antifungal activity against several Candida species. mdpi.com The most active compound in this series, featuring a 4-methoxyphenyl (B3050149) moiety, showed a Minimum Inhibitory Concentration (MIC) of 62.5 µg/mL against Candida albicans. mdpi.com Another study reported that newly synthesized Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold exhibited strong antifungal effects against Microsporum gypseum and potent antibacterial activity against Staphylococcus aureus, with some derivatives showing efficacy superior to standard drugs like ketoconazole (B1673606) and streptomycin. nih.gov

Research has also shown that derivatives of 3-amino-1,2,4-triazole can be more effective against Staphylococcus aureus and Candida albicans compared to their 3-thio-1,2,4-triazole counterparts. csfarmacie.cz For instance, the compound 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin was found to have significant antimicrobial and antifungal action at a concentration of 2 μg/ml. csfarmacie.cz The introduction of specific substituents, such as dihalobenzyl groups, has been found to enhance the antibacterial and antifungal efficacy of bis-1,2,4-triazole derivatives. nih.gov Similarly, the presence of a chlorine atom on a Schiff base derivative of a vanillic acid-triazole conjugate improved its antibacterial activity, likely by increasing the molecule's lipophilicity. pensoft.net

| Compound Type | Target Organism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| Schiff base of 4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione (with 4-methoxyphenyl moiety) | Candida albicans | 62.5 | mdpi.com |

| 5-(1Н-tetrazole-1-іl)methyl-4Н-1,2,4-triazole-3-yl-1-(5-nitrofuran-2-yl)methanimin | Various bacteria and fungi | 2 | csfarmacie.cz |

| Bis-1,2,4-triazole derivative with 3,4-dichlorobenzyl group | B. proteus | 0.5 | nih.gov |

| Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | Microsporum gypseum, Staphylococcus aureus | Activity reported as superior to standard drugs | nih.gov |

Enzyme Inhibition Studies, focusing on Lysine-Specific Demethylase 1 (LSD1) and Glucosidase

The 1,2,4-triazole (B32235) scaffold has proven to be a versatile framework for designing potent enzyme inhibitors, which are crucial in treating various diseases. isp.edu.pk